molecular formula C19H15IN2O2 B12569077 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide CAS No. 304456-84-6

2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide

Cat. No.: B12569077
CAS No.: 304456-84-6
M. Wt: 430.2 g/mol
InChI Key: LEEYSWRCTPPBTC-UHFFFAOYSA-N
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Description

2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide is a complex organic compound with a molecular formula of C19H15IN2O2 This compound is characterized by the presence of an iodine atom, a methoxy group attached to a naphthalene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide typically involves the condensation of 2-iodobenzoyl chloride with 4-methoxy-1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and iodine functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-[(4-methoxyphenyl)methylideneamino]benzamide
  • 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzoic acid
  • 2-iodo-N-[(4-methoxyphenyl)methylideneamino]benzoic acid

Uniqueness

The uniqueness of 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide lies in its specific combination of functional groups and the presence of the naphthalene ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

304456-84-6

Molecular Formula

C19H15IN2O2

Molecular Weight

430.2 g/mol

IUPAC Name

2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H15IN2O2/c1-24-18-11-10-13(14-6-2-3-7-15(14)18)12-21-22-19(23)16-8-4-5-9-17(16)20/h2-12H,1H3,(H,22,23)

InChI Key

LEEYSWRCTPPBTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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